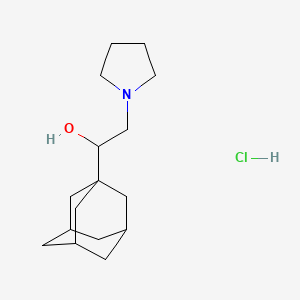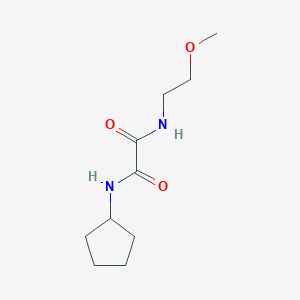![molecular formula C15H18ClN3O2 B5232935 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione, also known as CP-724,714, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that is overexpressed in various cancers, including breast, ovarian, and gastric cancers. CP-724,714 has been shown to inhibit HER2-mediated signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Mecanismo De Acción
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione inhibits the HER2-mediated signaling pathway by binding to the intracellular domain of the HER2 receptor. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cancer cell proliferation and survival. 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has also been shown to induce apoptosis in HER2-positive cancer cells.
Biochemical and Physiological Effects:
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the growth of HER2-positive cancer cells both in vitro and in vivo. In preclinical studies, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to reduce tumor growth and prolong survival in animal models of HER2-positive breast cancer. In clinical trials, 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been shown to be well-tolerated and to have antitumor activity in patients with HER2-positive breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in lab experiments is its specificity for HER2-positive cancer cells. This allows for the selective inhibition of HER2-mediated signaling pathways, without affecting normal cells. However, one limitation of using 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione is its relatively low potency compared to other HER2 inhibitors, such as trastuzumab and lapatinib.
Direcciones Futuras
There are several future directions for the development of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione as a therapeutic agent for HER2-positive cancers. One direction is to improve the potency of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione through the development of analogs with increased binding affinity for the HER2 receptor. Another direction is to evaluate the combination of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione with other HER2 inhibitors or chemotherapy agents to enhance its antitumor activity. Additionally, the use of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in combination with immunotherapy agents, such as checkpoint inhibitors, may also be explored as a potential treatment strategy for HER2-positive cancers.
Métodos De Síntesis
The synthesis of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-chlorophenylpiperazine with 1-methyl-2,5-pyrrolidinedione. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in an aprotic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione has been extensively studied for its potential as a therapeutic agent for HER2-positive cancers. Preclinical studies have shown that 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione inhibits the growth of HER2-positive breast cancer cells both in vitro and in vivo. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione in patients with HER2-positive breast cancer.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-17-14(20)10-13(15(17)21)19-8-6-18(7-9-19)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQHICYKESGVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)